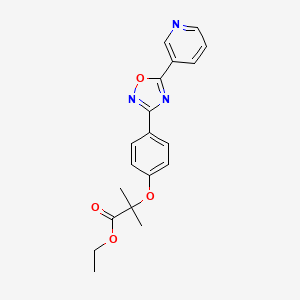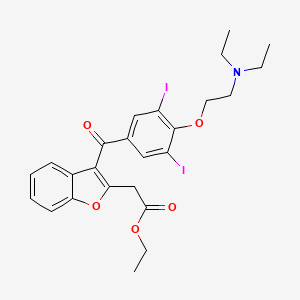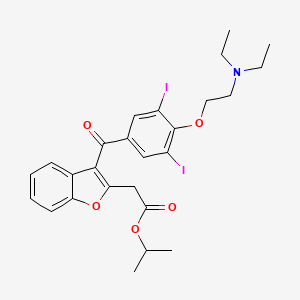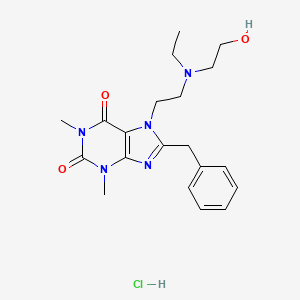
Bamifylline hydrochloride
Vue d'ensemble
Description
Bamifylline hydrochloride is a methylxanthine derivative primarily used in the treatment of bronchial asthma and other conditions associated with bronchospasm. It functions as a selective A1 adenosine receptor antagonist, which helps in alleviating bronchoconstriction .
Applications De Recherche Scientifique
Bamifylline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of adenosine receptor antagonists.
Biology: Researchers use this compound to study its effects on cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease
Industry: this compound is used in the development of new pharmaceuticals targeting respiratory conditions.
Mécanisme D'action
Bamifylline hydrochloride exerts its effects by selectively antagonizing the A1 adenosine receptor. This action prevents adenosine from binding to its receptor, thereby inhibiting the bronchoconstrictive effects of adenosine. The molecular targets involved include the A1 adenosine receptor and associated signaling pathways .
Similar Compounds:
Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.
Comparison: this compound is unique in its selective antagonism of the A1 adenosine receptor, which makes it more specific in its action compared to theophylline and caffeine. This specificity potentially reduces the side effects associated with non-selective adenosine receptor antagonists .
Analyse Biochimique
Biochemical Properties
Bamifylline hydrochloride interacts with the A1 adenosine receptor, acting as a selective antagonist This interaction plays a crucial role in its biochemical reactions
Cellular Effects
This compound’s primary cellular effect is its role in treating bronchial asthma and bronchospasm . By acting as an antagonist to the A1 adenosine receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Specific details about these impacts are not currently available in the literature.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its action as a selective antagonist of the A1 adenosine receptor . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Temporal Effects in Laboratory Settings
The onset of action for this compound is generally within 30 minutes to an hour after oral administration, with peak plasma concentrations reached in approximately 1-2 hours . The drug exhibits a moderate half-life, allowing for sustained therapeutic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bamifylline hydrochloride involves the reaction of 8-benzyltheophylline (8-benzyl-1,3-dimethyl-7H-purine-2,6-dione) with 2-(ethylamino)ethanol and 1,2-dichloroethane in the presence of anhydrous sodium carbonate (Na2CO3) in a non-polar organic solvent such as dioxane or xylene. The reaction mixture is then treated with hydrochloric acid to obtain the crystalline form of this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for high yield and purity. The process involves minimized reaction steps and short reaction times, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Bamifylline hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound .
Propriétés
IUPAC Name |
8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3.ClH/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;/h5-9,26H,4,10-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXHPORMXSXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-63-9 (Parent) | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048721 | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20684-06-4, 3736-86-5 | |
| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20684-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Purine-2,6-dione, 7-(2-(ethyl(2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020684064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bamifylline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamifylline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMIFYLLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66466QLM3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main analytical technique used to study Bamifylline Hydrochloride in pharmaceutical formulations?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique employed to analyze this compound in pharmaceutical formulations. This method offers high sensitivity, precision, and accuracy for quantifying the drug in various samples. [, , ]
Q2: Why is a stability-indicating method important for analyzing this compound?
A2: A stability-indicating method can differentiate between the active pharmaceutical ingredient (this compound) and its degradation products. This is crucial to accurately determine the drug's content in pharmaceutical formulations, especially after exposure to various stress conditions like heat, light, or different pH levels. [, ]
Q3: What types of detectors are commonly used with RP-HPLC for this compound analysis?
A3: UV detectors are predominantly used with RP-HPLC for analyzing this compound. The drug exhibits strong absorbance in the UV region, making it readily detectable. Researchers have identified specific wavelengths like 277nm and 272nm as optimal for detection. [, ]
Q4: What are some advantages of the developed RP-HPLC methods for analyzing this compound?
A4: The developed RP-HPLC methods for this compound are advantageous due to their simplicity, specificity, robustness, and cost-effectiveness. These methods have been validated according to ICH guidelines, ensuring their reliability and suitability for routine quality control analysis of pharmaceutical formulations. [, , ]
Q5: Has UV spectrophotometry been explored as an alternative method for analyzing this compound?
A5: Yes, UV spectrophotometric methods have also been developed and validated for determining this compound in pharmaceutical dosage forms. []
Q6: What types of stress conditions were used to assess the stability of this compound?
A6: Researchers have subjected this compound to various stress conditions, including acidic (0.1 N hydrochloric acid), basic (0.1 N sodium hydroxide), oxidative (30% H2O2), and thermal (105°C) conditions, to evaluate its stability and develop a stability-indicating analytical method. []
Q7: Besides HPLC and spectrophotometry, are there other techniques used to study this compound?
A7: Yes, a study utilized a PVC membrane ion-selective electrode for the determination of this compound in pure solutions and pharmaceutical preparations. [] This approach highlights the diverse analytical tools available for studying this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

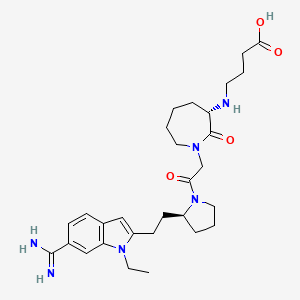

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
